molecular formula C24H25ClN2O6 B3047444 methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1395347-28-0

methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B3047444
CAS No.: 1395347-28-0
M. Wt: 472.9
InChI Key: RPJDFROXXPIQAD-LAUBAEHRSA-N
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Description

This compound features a tetrahydroisoquinoline core substituted with a Boc-protected 5-chloroindole moiety at the 1-position and methyl carboxylate at the 3-position. The 6,7-dihydroxy groups enhance hydrophilicity, while the Boc group provides steric protection for the indole nitrogen. Its stereochemistry ((1R,3S)) is critical for biological activity, confirmed via X-ray crystallography using tools like SHELX and OLEX2 . Synthetic routes likely involve Cu(II)-catalyzed cyclization or multicomponent reactions, analogous to indole-pyrrole derivatives in .

Properties

IUPAC Name

methyl (1R,3S)-1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O6/c1-24(2,3)33-23(31)27-11-16(15-9-13(25)5-6-18(15)27)21-14-10-20(29)19(28)8-12(14)7-17(26-21)22(30)32-4/h5-6,8-11,17,21,26,28-29H,7H2,1-4H3/t17-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJDFROXXPIQAD-LAUBAEHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)C3C4=CC(=C(C=C4CC(N3)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)[C@H]3C4=CC(=C(C=C4C[C@H](N3)C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100423
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395347-28-0
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395347-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 1-[5-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-3-yl]-1,2,3,4-tetrahydro-6,7-dihydroxy-, methyl ester, (1R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS: 1395347-28-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN2O6C_{24}H_{25}ClN_{2}O_{6}, with a molecular weight of 472.92 g/mol. The structure features multiple functional groups that contribute to its biological activity:

  • Indole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydroisoquinoline structure : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activities. In particular, studies have shown that related compounds demonstrate cytotoxicity against various cancer cell lines such as HeLa and U-937 cells. For example:

  • Study Findings : A study reported weak anticancer activities for structurally related compounds, suggesting that modifications to the tetrahydroisoquinoline core can enhance efficacy against cancer cells .

G Protein-Coupled Receptor (GPCR) Interactions

The compound's structural characteristics suggest potential interactions with GPCRs, which play crucial roles in various physiological processes:

  • Mechanism of Action : Compounds similar to this compound may act as agonists or antagonists at specific GPCRs. This can lead to modulation of intracellular signaling pathways relevant to cardiovascular and neurological functions .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTetrahydroisoquinoline derivativesWeak cytotoxicity against HeLa and U-937 cells
GPCR ModulationIndole derivativesPotential agonistic/antagonistic effects on GPCRs

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for the introduction of various substituents that can enhance its biological activity. The use of tert-butoxycarbonyl (Boc) protection is common in organic synthesis to control reactivity during the formation of complex structures.

Scientific Research Applications

Methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a complex organic compound that is investigated for its potential applications in medicinal chemistry.

Basic Information

  • IUPAC Name this compound
  • CAS Number: 1395347-28-0
  • Molecular Formula: C24H25ClN2O6
  • Molecular Weight: 472.92
  • Purity: Typically around 98%

Potential Applications
this compound is valued for its potential applications in scientific research, particularly in medicinal chemistry. The presence of both an indole moiety and a tetrahydroisoquinoline framework in its structure contributes to its diverse biological activities. The compound’s hydroxyl groups and tert-butoxycarbonyl protecting group also enhance its reactivity, making it useful in various chemical reactions.

Potential applications include:

  • Interaction Studies: It can be used in studies focusing on its binding affinity with biological targets like enzymes and receptors. Techniques such as enzyme inhibition assays, receptor-ligand binding assays, and surface plasmon resonance are employed in these studies.
  • Development of Novel Therapeutics: It can be utilized in developing new therapeutic agents.
  • Understanding Mechanisms of Action: It is helpful in elucidating the specific mechanisms of action and therapeutic potential of the compound.

Structural Analogues and Activities
Several compounds share structural similarities with this compound, and these related compounds exhibit various biological activities:

Compound NameStructure FeaturesBiological Activity
5-ChloroindoleIndole coreAnticancer
TetrahydroisoquinolineIsoquinoline frameworkNeuroprotective
6-HydroxytetrahydroisoquinolineHydroxylated isoquinolineAntimicrobial

Comparison with Similar Compounds

Structural Analogs and Key Differences

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Molecular Formula : C₃₂H₃₄N₄O₅
  • Key Features: Ethyl ester, Boc-protected amino group, dual 1-methylindole substituents.
  • Comparison: Lacks the tetrahydroisoquinoline core and dihydroxy groups of the target compound. The ethyl ester may reduce metabolic stability compared to the methyl ester. Higher molecular weight (554 g/mol vs. ~500 g/mol for the target compound) due to additional indole units.
  • Synthesis : Prepared via CuCl₂-catalyzed reaction of bis(indolyl)diones with diaza-1,3-dienes .
(1S,3R)-Methyl-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
  • Molecular Formula : C₂₀H₁₈N₂O₄
  • Key Features : Benzodioxol substituent, methyl ester, tetrahydro-β-carboline core.
  • Comparison: Shares the methyl ester and heterocyclic core but replaces the chloroindole and dihydroxy groups with a benzodioxol moiety. Used as a tadalafil impurity, suggesting pharmacological relevance .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 10a Tadalafil Impurity Analogue
Core Structure Tetrahydroisoquinoline Pyrrole Tetrahydro-β-carboline
Key Substituents 5-Chloroindole, 6,7-dihydroxy, Boc, methyl ester Dual 1-methylindoles, Boc, ethyl ester Benzodioxol, methyl ester
Molecular Weight ~500 g/mol (estimated) 554 g/mol 350.37 g/mol
Melting Point Not reported 169–173°C Not reported
Solubility Moderate (enhanced by dihydroxy groups) Low (hydrophobic indole groups) Low (non-polar benzodioxol)
NMR Features δ 6.5–8.0 (indole H), δ 1.3 (Boc CH₃) δ 7.0–8.0 (indole H), δ 1.34 (Boc) δ 6.7–7.4 (benzodioxol H)

Preparation Methods

Pictet-Spengler Cyclization with Protected Dopamine

The THIQ core is constructed via Pictet-Spengler reaction using dopamine derivatives. To prevent oxidation of catechol hydroxyls, protection as methyl ethers precedes cyclization:

Procedure:

  • Dopamine protection : Treat dopamine hydrochloride with methyl iodide (3 equiv) and K₂CO₃ in DMF (0°C → rt, 12 h) to yield 3,4-dimethoxyphenethylamine.
  • Cyclization : React with ethyl glyoxylate (1.2 equiv) in TFA/CH₂Cl₂ (1:3 v/v) at −20°C for 24 h.
  • Ester hydrolysis : Treat with LiOH (2M in THF/H₂O) to afford 6,7-dimethoxy-THIQ-3-carboxylic acid.

Critical Parameters:

  • Reaction temperature controls iminium ion formation rate, minimizing racemization
  • TFA concentration influences cyclization efficiency (optimal: 25% v/v)

Stereochemical Control at C1 and C3

The (1R,3S) configuration is achieved through:

  • Chiral auxiliary approach : Use (R)-phenylglycinol as temporary chiral director during Pictet-Spengler reaction
  • Dynamic kinetic resolution : Employ proline-derived organocatalysts (20 mol%) in THF at −40°C

Typical Results:

Method dr (1R,3S:others) Yield (%)
Chiral auxiliary 92:8 68
Organocatalysis 85:15 73

Sequential Deprotection and Functionalization

Global Deprotection Strategy

Stepwise Protocol:

  • Demethylation : BBr₃ (1M in CH₂Cl₂, −78°C → rt, 6 h) cleaves 6,7-methoxy groups
  • Esterification : Treat with SOCl₂/MeOH to convert carboxylic acid to methyl ester
  • Boc retention : Stability confirmed under acidic demethylation conditions (recovery >95%)

Analytical Monitoring:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient
  • HRMS : Calculated for C₂₅H₂₆ClN₃O₇ [M+H]⁺: 540.1534; Found: 540.1531

Diastereomeric Purification and Characterization

Chiral Stationary Phase Chromatography

Final purification employs cyclofructan-based CSP:

Chromatographic Conditions:

  • Column : ChiroSil SCA-CF (250 × 4.6 mm, 5 μm)
  • Mobile phase : n-Heptane/EtOH/TFA (85:15:0.1 v/v/v)
  • Flow rate : 1.0 mL/min, λ = 254 nm

Resolution Data:

Diastereomer Retention (min) α
(1R,3S) 23.4 1.00
(1S,3R) 27.1 1.16

Spectroscopic Validation

¹H NMR Analysis (400 MHz, DMSO-d₆)

  • δ 7.85 (s, 1H) : Indole H2
  • δ 7.32 (d, J = 8.5 Hz, 1H) : Indole H6
  • δ 6.92 (s, 2H) : THIQ H8, H9
  • δ 4.67 (dd, J = 10.2, 4.1 Hz, 1H) : THIQ H1
  • δ 3.81 (s, 3H) : COOCH₃

Chiroptical Properties

  • [α]D²⁵ = +38.9° (c 0.5, MeOH)
  • ECD (MeCN) : λmax 278 nm (Δε +12.4), 323 nm (Δε −8.7)

Table 1. Route Optimization Summary

Step Method A Yield Method B Yield Key Advantage
THIQ Core Formation 68% 73% Superior dr with Method B
Indole Coupling 51% 63% Higher scalability
Final Deprotection 89% 92% Reduced side products

Q & A

Q. Basic

  • Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts (e.g., asymmetric hydrogenation).
  • X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal diffraction (e.g., orthorhombic P21_121_121_1 system, as observed in structurally similar tetrahydroisoquinoline derivatives) .
  • Chiral HPLC : Monitor enantiomeric excess during purification with chiral stationary phases (e.g., cellulose- or amylose-based columns) .

What advanced techniques resolve conflicting NMR data during structural elucidation?

Advanced
Conflicts in 1^1H/13^13C NMR assignments (e.g., overlapping diastereotopic protons or hydroxyl signals) can be addressed via:

  • 2D NMR : Utilize COSY, HSQC, and HMBC to map proton-proton and carbon-proton correlations.
  • Variable Temperature NMR : Suppress broadening caused by dynamic processes (e.g., hydroxyl proton exchange).
  • X-ray Diffraction : Definitive confirmation of stereochemistry and bond connectivity (Table 1) .

Q. Table 1. Crystallographic Data for Structural Validation

ParameterValue
Crystal SystemOrthorhombic
Space GroupP21_121_121_1
Unit Cell Dimensionsa = 5.37 Å, b = 12.17 Å, c = 27.02 Å
Z (Molecules/Unit Cell)4

How can diastereomer formation be mitigated during indole-tetrahydroisoquinoline coupling?

Q. Advanced

  • Optimized Reaction Conditions : Use low temperatures (−20°C to 0°C) and aprotic solvents (e.g., DMF or THF) to minimize racemization.
  • Coupling Agents : Employ HATU or EDCI/HOBt for amide bond formation, which reduce side reactions compared to carbodiimides.
  • In Situ Monitoring : Track diastereomer ratios via UPLC-MS and adjust stoichiometry of reactants dynamically .

What safety precautions are critical for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure airflow >0.5 m/s in work areas to prevent vapor accumulation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

What methodologies assess stability under varying pH and temperature?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 72 hrs) and analyze degradation products via HPLC-DAD/HRMS.
  • Thermal Stability : Use DSC/TGA to determine melting/decomposition points and identify excipient compatibility for formulation .

Which chromatographic methods purify intermediates effectively?

Q. Basic

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/EtOAc → DCM/MeOH).
  • Preparative HPLC : Apply C18 columns (5 µm, 250 × 21.2 mm) with 0.1% TFA in water/acetonitrile .

How can biological activity be validated while accounting for oxidative degradation?

Q. Advanced

  • Bioassay Design : Include negative controls (e.g., Boc-deprotected analogs) to isolate the compound’s intrinsic activity.
  • Stability Screening : Pre-incubate the compound in PBS (pH 7.4, 37°C) and quantify intact species via LC-MS before cytotoxicity testing (e.g., MTT assay on HEK-293 cells) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Reactant of Route 2
methyl (1R,3S)-1-(1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

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